molecular formula C18H13ClO4 B2530790 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl propanoate CAS No. 869080-11-5

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl propanoate

Cat. No.: B2530790
CAS No.: 869080-11-5
M. Wt: 328.75
InChI Key: UJEKNTNFTOSTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl propanoate is a synthetic organic compound that belongs to the class of chromen-2-ones It is characterized by the presence of a 4-chlorophenyl group attached to the chromen-2-one core, with a propanoate ester functional group

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 3-(4-Chlorophenyl)-2-oxochromen-7-yl propanoate.

Mode of Action

It is known that related compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 3-(4-Chlorophenyl)-2-oxochromen-7-yl propanoate may also influence a range of biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl propanoate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with propanoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chroman-2-ol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
  • 3-amino-3-(4-chlorophenyl)propanoate

Uniqueness

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl propanoate is unique due to its chromen-2-one core, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activity profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

[3-(4-chlorophenyl)-2-oxochromen-7-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c1-2-17(20)22-14-8-5-12-9-15(18(21)23-16(12)10-14)11-3-6-13(19)7-4-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEKNTNFTOSTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.